molecular formula C17H15ClN2OS B5791834 (2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide

Cat. No.: B5791834
M. Wt: 330.8 g/mol
InChI Key: CYJDRUUFQGGBOA-DHZHZOJOSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chlorophenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 2-methylphenyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (2E)-3-(4-fluorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-12-4-2-3-5-15(12)19-17(22)20-16(21)11-8-13-6-9-14(18)10-7-13/h2-11H,1H3,(H2,19,20,21,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJDRUUFQGGBOA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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